2,5-Dioxopyrrolidin-1-yl pent-4-ynoate

CAS No.: 132178-37-1

Cat. No.: VC2839152

Molecular Formula: C9H9NO4

Molecular Weight: 195.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 132178-37-1 |

|---|---|

| Molecular Formula | C9H9NO4 |

| Molecular Weight | 195.17 g/mol |

| IUPAC Name | (2,5-dioxopyrrolidin-1-yl) pent-4-ynoate |

| Standard InChI | InChI=1S/C9H9NO4/c1-2-3-4-9(13)14-10-7(11)5-6-8(10)12/h1H,3-6H2 |

| Standard InChI Key | VLQOCPXVAZTWQR-UHFFFAOYSA-N |

| SMILES | C#CCCC(=O)ON1C(=O)CCC1=O |

| Canonical SMILES | C#CCCC(=O)ON1C(=O)CCC1=O |

Introduction

Chemical Structure and Properties

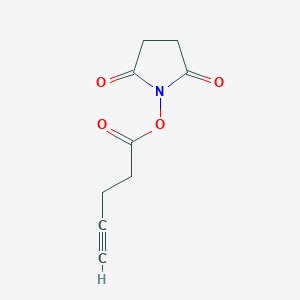

2,5-Dioxopyrrolidin-1-yl pent-4-ynoate is characterized by its N-hydroxysuccinimide (NHS) ester functionality connected to a pentynoic acid backbone. This structure features a terminal alkyne group that enables click chemistry applications while the NHS ester provides activation for nucleophilic substitution reactions.

The compound is defined by the following physicochemical properties:

| Property | Value |

|---|---|

| Chemical Formula | C₉H₉NO₄ |

| Molecular Weight | 195.053 g/mol |

| XLogP3 | -0.0551 |

| Polar Surface Area | 63.68 Ų |

| Physical Appearance | White crystalline solid |

| CAS Registry Number | 132178-37-1 |

The molecule contains a succinimidyl group that acts as an excellent leaving group in nucleophilic substitution reactions, making it particularly useful for bioconjugation applications . The terminal alkyne moiety provides a handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, commonly referred to as "click chemistry" .

Alternative Nomenclature

The compound is known by several synonyms in scientific literature and chemical databases:

| Alternative Name |

|---|

| (2,5-dioxopyrrolidin-1-yl) pent-4-ynoate |

| Pent-4-ynoic acid 1-oxysuccinimide ester |

| 4-Pentynoic acid N-hydroxysuccinimide ester |

| 4-Pentynoic acid N-succinimidyl ester |

| Pent-4-ynoic acid 2,5-dioxo-pyrrolidin-1-yl ester |

These alternative names reflect various naming conventions in organic chemistry but refer to the same molecular entity .

Synthesis Methods

The synthesis of 2,5-dioxopyrrolidin-1-yl pent-4-ynoate typically involves the activation of 4-pentynoic acid with N-hydroxysuccinimide using carbodiimide coupling chemistry. A detailed synthetic procedure reported in the literature is as follows:

4-Pentynoic acid (981 mg, 10 mmol), N-hydroxysuccinimide (1.15 g, 10 mmol), and a catalytic amount of 4-dimethylaminopyridine (DMAP) are combined in a flame-dried round bottom flask under inert atmosphere. The reactants are dissolved in dichloromethane (13 mL) and cooled to 0°C. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.8 mL, 10.2 mmol) is added to the cooled solution. The reaction mixture is initially stirred at 0°C for 10 minutes, then allowed to warm to room temperature and stirred overnight .

Work-up involves dilution with dichloromethane, washing with 0.5 M HCl and saturated sodium bicarbonate solution, followed by drying over magnesium sulfate and concentration. The crude product is purified by silica gel chromatography using a 1:1 hexane/ethyl acetate mixture as eluent. This procedure typically yields the desired compound as a white crystalline solid with approximately 83% yield .

The reaction scheme can be represented as follows:

-

4-Pentynoic acid + N-hydroxysuccinimide + EDC + DMAP (cat.) → 2,5-dioxopyrrolidin-1-yl pent-4-ynoate

This synthetic route is efficient and provides the product in good yield with high purity .

Applications in Chemical Biology

2,5-Dioxopyrrolidin-1-yl pent-4-ynoate has emerged as a versatile reagent in chemical biology and bioconjugation chemistry due to its dual reactive functionalities.

Bioconjugation Applications

The compound is extensively utilized in the preparation of bioconjugates through its NHS ester functionality, which readily reacts with primary amines present in biomolecules such as proteins, peptides, and antibodies. This reactivity profile makes it valuable for:

-

Antibody-drug conjugate (ADC) synthesis

-

Protein labeling

-

Surface functionalization of biomaterials

-

Preparation of bioorthogonal probes

The compound serves as a non-degradable linker that can be used to synthesize antibody-drug conjugates, providing a stable connection between antibodies and therapeutic payloads.

Click Chemistry Applications

The terminal alkyne moiety enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with azide-functionalized molecules. This orthogonal reactivity allows for sequential bioconjugation strategies:

-

Initial conjugation through the NHS ester group

-

Subsequent "click" reaction with azides under mild conditions

This dual-functionality makes 2,5-dioxopyrrolidin-1-yl pent-4-ynoate particularly valuable in the development of complex bioconjugates and chemical biology tools.

Research Applications

The compound has been employed in various research contexts including:

-

Development of bioorthogonal chemical reporters

-

Preparation of imaging probes

-

Synthesis of biomolecule arrays

-

Drug delivery systems

One notable application includes the preparation of pyrene-based fluorescent probes through click chemistry reactions with azide-functionalized pyrene derivatives, as demonstrated in research published by the Royal Society of Chemistry .

Spectroscopic Characterization

Comprehensive spectroscopic data for 2,5-dioxopyrrolidin-1-yl pent-4-ynoate provides valuable information for structure confirmation and purity assessment.

Spectral Data

The compound exhibits characteristic spectroscopic features:

| Spectroscopic Method | Data |

|---|---|

| IR (thin film, KBr) | 3282, 2924, 1814, 1784, 1734, 1372, 1206, 647 cm⁻¹ |

| ¹H NMR (300 MHz, CDCl₃) | 2.82-2.91 (m, 6H), 2.62 (td, J = 7 Hz, J = 3 Hz, 2H), 2.5 (t, J = 3 Hz, 1H) ppm |

| ¹³C NMR (75 MHz, CDCl₃) | 80.8, 69.9, 30.5, 25.5, 14.0 ppm |

| HRMS | Calculated for C₉H₉NO₄: 195.0532, measured [M+Na]⁺: 218.0424 |

The IR spectrum displays characteristic bands for the terminal alkyne (3282 cm⁻¹), carbonyl groups of the NHS ester (1814, 1784 cm⁻¹), and the ester carbonyl (1734 cm⁻¹) .

In the ¹H NMR spectrum, the terminal alkyne proton appears as a triplet at 2.5 ppm, while the succinimidyl methylene protons are observed as a multiplet at 2.82-2.91 ppm. The methylene protons adjacent to the carbonyl group show a characteristic triplet of doublets at 2.62 ppm .

The high-resolution mass spectrometry data confirms the molecular formula with the observed sodium adduct [M+Na]⁺ at m/z 218.0424, corresponding to the calculated value .

Related Compounds and Derivatives

2,5-Dioxopyrrolidin-1-yl pent-4-ynoate belongs to a broader family of activated esters and functionalized alkynes that are widely used in bioconjugation chemistry.

Structural Analogs

Several structural analogs share similar reactive functionalities:

| Compound | Relationship to 2,5-Dioxopyrrolidin-1-yl pent-4-ynoate |

|---|---|

| Pent-4-ynoic acid | Parent carboxylic acid |

| Pent-4-ynoate | Conjugate base of the parent acid |

| N-Hydroxysuccinimide | Leaving group component |

| 2,5-Dioxopyrrolidin-1-yl acetate | Shorter chain analog lacking alkyne |

| Bis(2,5-dioxopyrrolidin-1-yl) succinate | Bifunctional analog |

These related compounds share similar reactivity patterns but offer different spacing, solubility, or conjugation capabilities .

Synthetic Precursors

The compound is synthesized from readily available precursors:

-

4-Pentynoic acid - Provides the alkyne functionality and carboxylic acid group

-

N-Hydroxysuccinimide - Serves as the activating agent

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) - Coupling reagent

-

DMAP (4-Dimethylaminopyridine) - Catalyst for the esterification reaction

These precursors are commercially available and commonly used in organic synthesis laboratories .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume